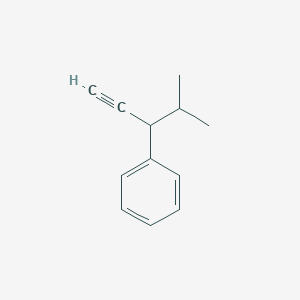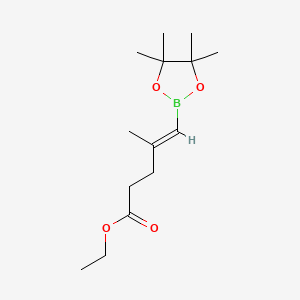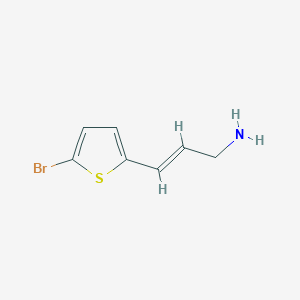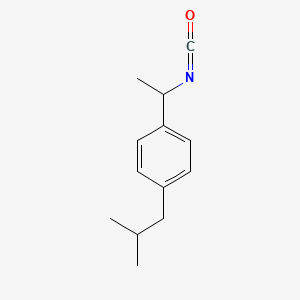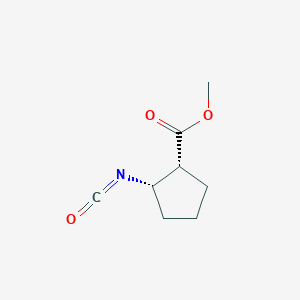
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers. This specific compound is characterized by its unique stereochemistry, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. For example, the precursor methyl(1R,2S)-2-aminocyclopentane-1-carboxylate can be reacted with phosgene in the presence of a base to yield the isocyanate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products have various applications in different industries, including the production of foams, coatings, and adhesives.
Wissenschaftliche Forschungsanwendungen
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Wirkmechanismus
The mechanism of action of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, which can enhance the reactivity of the isocyanate group. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can be compared with other similar compounds, such as:
rac-methyl(1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride: This compound has a similar structure but contains an amino group instead of an isocyanate group.
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate: This compound has a different ring structure and functional groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the reactive isocyanate group, which makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl (1R,2S)-2-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-7(6)9-5-10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
APZYXOSLRNFKIC-RQJHMYQMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCC[C@@H]1N=C=O |
Kanonische SMILES |
COC(=O)C1CCCC1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)



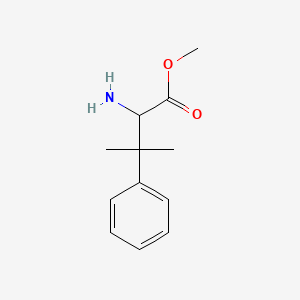
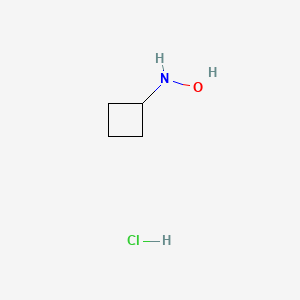
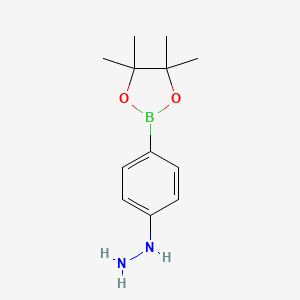
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
